N-(1-{4-allyl-5-[(4-fluorobenzyl)thio]-4H-1,2,4-triazol-3-yl}ethyl)benzamide
Overview
Description
N-(1-{4-allyl-5-[(4-fluorobenzyl)thio]-4H-1,2,4-triazol-3-yl}ethyl)benzamide is a compound that belongs to the class of triazole derivatives. It has been found to possess various biological activities, including antifungal, antibacterial, and antitumor properties. The compound has been synthesized using different methods, and its mechanism of action has been studied extensively.
Mechanism of Action
The mechanism of action of N-(1-{4-allyl-5-[(4-fluorobenzyl)thio]-4H-1,2,4-triazol-3-yl}ethyl)benzamide is not fully understood. However, studies have suggested that the compound may inhibit the activity of enzymes involved in the biosynthesis of ergosterol in fungi, leading to membrane disruption and cell death. Additionally, N-(1-{4-allyl-5-[(4-fluorobenzyl)thio]-4H-1,2,4-triazol-3-yl}ethyl)benzamide has been found to induce apoptosis in cancer cells, potentially through the activation of caspases.
Biochemical and Physiological Effects:
N-(1-{4-allyl-5-[(4-fluorobenzyl)thio]-4H-1,2,4-triazol-3-yl}ethyl)benzamide has been found to have various biochemical and physiological effects. In addition to its antifungal, antibacterial, and antitumor properties, the compound has been found to possess antioxidant and anti-inflammatory activities. It has also been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs and xenobiotics, potentially leading to drug-drug interactions.
Advantages and Limitations for Lab Experiments
N-(1-{4-allyl-5-[(4-fluorobenzyl)thio]-4H-1,2,4-triazol-3-yl}ethyl)benzamide has several advantages for lab experiments. It is relatively easy to synthesize and has been found to possess various biological activities, making it a useful tool for studying fungal and bacterial infections as well as cancer. However, the compound has certain limitations, including its potential for drug-drug interactions and its unknown mechanism of action.
Future Directions
There are several future directions for the study of N-(1-{4-allyl-5-[(4-fluorobenzyl)thio]-4H-1,2,4-triazol-3-yl}ethyl)benzamide. One potential area of research is the development of analogs with improved biological activities and reduced toxicity. Additionally, the compound could be studied further to elucidate its mechanism of action and potential for drug-drug interactions. Finally, N-(1-{4-allyl-5-[(4-fluorobenzyl)thio]-4H-1,2,4-triazol-3-yl}ethyl)benzamide could be evaluated for its potential as a therapeutic agent for various fungal and bacterial infections as well as cancer.
In conclusion, N-(1-{4-allyl-5-[(4-fluorobenzyl)thio]-4H-1,2,4-triazol-3-yl}ethyl)benzamide is a compound with various biological activities, including antifungal, antibacterial, and antitumor properties. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a therapeutic agent.
Scientific Research Applications
N-(1-{4-allyl-5-[(4-fluorobenzyl)thio]-4H-1,2,4-triazol-3-yl}ethyl)benzamide has been extensively studied for its various biological activities. It has been found to possess antifungal activity against various fungal strains, including Candida albicans and Aspergillus fumigatus. The compound has also shown antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. Additionally, N-(1-{4-allyl-5-[(4-fluorobenzyl)thio]-4H-1,2,4-triazol-3-yl}ethyl)benzamide has been found to possess antitumor properties, inhibiting the proliferation of cancer cells in vitro.
properties
IUPAC Name |
N-[1-[5-[(4-fluorophenyl)methylsulfanyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]ethyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4OS/c1-3-13-26-19(15(2)23-20(27)17-7-5-4-6-8-17)24-25-21(26)28-14-16-9-11-18(22)12-10-16/h3-12,15H,1,13-14H2,2H3,(H,23,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVDKKGBKJMCJBY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN=C(N1CC=C)SCC2=CC=C(C=C2)F)NC(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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